3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-
Description
This compound, also known by its synonyms CID3070032 and LS-130576, is a heterocyclic organic molecule featuring a 1,3,5-triazine core substituted at the 2-position with a 3-pyridinecarboxamide group, at the 4-position with a 4-chlorophenyl ring, and at the 6-position with a pyrrolidinyl moiety . Its molecular formula is deduced as C₁₆H₁₄ClN₇O, with an approximate molecular weight of 355.8 g/mol (calculated based on structural analysis).
Properties
CAS No. |
85633-09-6 |
|---|---|
Molecular Formula |
C19H17ClN6O |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c20-15-7-5-13(6-8-15)16-22-18(24-17(27)14-4-3-9-21-12-14)25-19(23-16)26-10-1-2-11-26/h3-9,12H,1-2,10-11H2,(H,22,23,24,25,27) |
InChI Key |
QBGMTWURPBZXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is added through a similar substitution reaction.
Attachment of Pyridinecarboxamide: Finally, the pyridinecarboxamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing key differences in substituents, molecular properties, and reported activities:
Key Observations:
- Substituent Effects : The target compound’s 4-chlorophenyl and pyrrolidinyl groups distinguish it from analogs like the fluorophenyl-containing triazine in and the biguanide-triazine antimicrobial in . Chlorophenyl groups are associated with enhanced lipophilicity and receptor binding in medicinal chemistry .
- Heterocyclic Hybrids : Compounds combining triazine with triazole (e.g., ) or pyridazine (e.g., ) exhibit superior bioactivity, suggesting that the target compound’s pyridinecarboxamide-triazine structure may similarly benefit from electronic conjugation.
- Synthetic Versatility: The pyrrolidinyl group in the target compound allows for facile synthetic modifications, analogous to the dimethylamino group in , which enables tuning of solubility and steric effects .
Biological Activity
3-Pyridinecarboxamide, N-(4-(4-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)- is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant studies.
Chemical Structure and Properties
- Chemical Formula : C19H17ClN6O
- Molecular Weight : 380.831 g/mol
- CAS Number : 85633-09-6
The compound features a pyridine ring with a carboxamide group and a triazine moiety, which is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds similar to 3-Pyridinecarboxamide exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate to Strong |
| Compound B | Bacillus subtilis | Moderate to Strong |
| Compound C | Escherichia coli | Weak to Moderate |
In a study analyzing piperidine derivatives, compounds were evaluated for their inhibitory effects on bacterial growth, demonstrating that structural modifications can enhance antibacterial efficacy .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor:
| Compound | IC50 (µM) | Reference Standard |
|---|---|---|
| 3-Pyridinecarboxamide | 2.14 ± 0.003 | Thiourea (21.25 ± 0.15) |
This indicates that the compound could be useful in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Antitumor Activity
Preliminary studies suggest that similar compounds may possess antitumor properties. Compounds featuring the triazine ring have been linked to cytotoxic effects on cancer cell lines:
- Mechanism : Induction of apoptosis in cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Further studies are required to elucidate the specific pathways involved .
Case Studies and Research Findings
-
Synthesis and Characterization :
A series of pyridine derivatives were synthesized and characterized using NMR and mass spectrometry techniques. The docking studies indicated favorable interactions with target proteins, suggesting potential therapeutic applications . -
Pharmacological Evaluation :
In vivo studies demonstrated that derivatives of 3-Pyridinecarboxamide exhibited significant reductions in tumor growth in animal models. These findings support the need for further exploration into its mechanism of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
